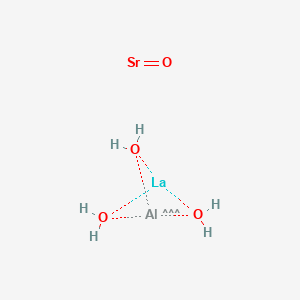
Strontium lanthanum aluminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium lanthanum aluminate is an inorganic compound with the chemical formula SrLaAlO4. It is a ceramic oxide that exhibits a perovskite-like structure. This compound is known for its optical transparency and high chemical stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium lanthanum aluminate can be synthesized using several methods, including the sol-gel process, precipitation from solution, pyrolysis, combustion techniques, microwave synthesis, and the mechano-chemical route . The sol-gel process involves the transition of a colloidal solution (sol) into a gel, which is then dried and calcined to form the desired compound. The solution-combustion method, on the other hand, involves mixing nitrates of metal cations with an organic fuel and heating the mixture to initiate combustion .
Industrial Production Methods: Industrial production of this compound typically involves solid-state synthesis, where strontium carbonate, lanthanum oxide, and aluminum oxide are mixed and heated at high temperatures to form the compound. This method is favored for its simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions: Strontium lanthanum aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s perovskite structure and the presence of dopants.
Common Reagents and Conditions: Common reagents used in reactions with this compound include rare earth elements such as europium and dysprosium, which are used as dopants to enhance the compound’s luminescent properties . Reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, doping this compound with europium and dysprosium results in the formation of long-persistent luminescent phosphors .
Scientific Research Applications
Strontium lanthanum aluminate has a wide range of scientific research applications:
Biology and Medicine: The compound’s luminescent properties make it useful in medical imaging and stress sensing.
Mechanism of Action
The mechanism by which strontium lanthanum aluminate exerts its effects is primarily related to its perovskite structure and the presence of dopants. The compound’s luminescent properties are due to the excitation and subsequent emission of light by the dopant ions (e.g., europium and dysprosium) within the crystal lattice . The molecular targets and pathways involved include the interaction of these dopant ions with the surrounding lattice, leading to the emission of light.
Comparison with Similar Compounds
Lanthanum aluminate (LaAlO3): Similar to strontium lanthanum aluminate, lanthanum aluminate is used as a substrate for the growth of thin films.
Strontium aluminate (SrAl2O4): This compound is known for its long-persistent luminescence when doped with rare earth elements.
Lanthanum strontium aluminium tantalate (LSAT): LSAT is another perovskite oxide used as a substrate for thin film growth.
Uniqueness: this compound stands out due to its combination of optical transparency, chemical stability, and luminescent properties. The ability to tailor its properties through doping makes it a versatile material for various applications in research and industry.
Properties
Molecular Formula |
AlH6LaO4Sr |
|---|---|
Molecular Weight |
323.55 g/mol |
InChI |
InChI=1S/Al.La.3H2O.O.Sr/h;;3*1H2;; |
InChI Key |
JEWGVZSPCHFGRZ-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O=[Sr].[Al].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)

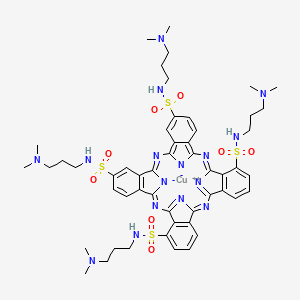
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)


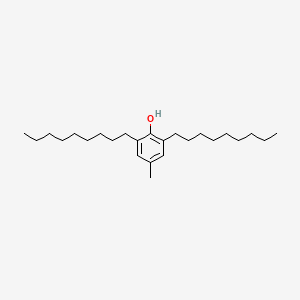
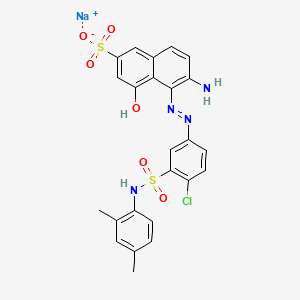

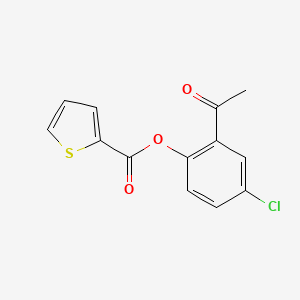

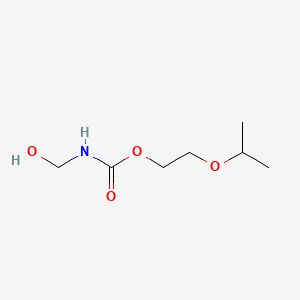

![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
